Haspin Enzyme Inhibition Potency: IC50 Comparison Across Leading Tool Compounds
CHR-6494 inhibits Haspin kinase activity with an IC50 of 2 nM, making it one of the most potent tool compounds available [1]. This potency is superior to several widely used Haspin inhibitors, including LDN-192960 (IC50 = 10 nM) [2], MU1920 (IC50 = 6 nM) , and Haspin-IN-2 (IC50 = 50 nM) [3]. The 2-5 fold improvement in potency over these comparators translates to lower working concentrations in cellular assays and reduced solvent (DMSO) exposure, minimizing off-target and vehicle-related artifacts. It is important to note that LJ4827 exhibits sub-nanomolar potency (IC50 = 0.155 nM) , which, while more potent, lacks the extensive cellular and in vivo validation of CHR-6494.
| Evidence Dimension | Haspin Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | LDN-192960 (10 nM); MU1920 (6 nM); Haspin-IN-2 (50 nM); LJ4827 (0.155 nM) |
| Quantified Difference | 5-fold more potent than LDN-192960; 3-fold more potent than MU1920; 25-fold more potent than Haspin-IN-2; 12.9-fold less potent than LJ4827 |
| Conditions | In vitro kinase activity assay using recombinant human Haspin. |
Why This Matters
Higher potency (lower IC50) allows lower compound concentrations in cellular assays, reducing DMSO cytotoxicity and minimizing off-target effects, which is critical for maintaining assay fidelity in mechanistic studies.
- [1] Huertas, D., et al. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 2012, 31(11), 1408-1418. View Source
- [2] Cuny, G.D., et al. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorg Med Chem Lett, 2010, 20(12), 3491-3493. View Source
- [3] MedChemExpress. Haspin-IN-2 (Compound 4) Product Datasheet. View Source
